4-(1H-Benzo[d][1,2,3]triazol-1-yl)-1-methylpyridin-1-ium iodide
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Overview
Description
4-(1H-Benzo[d][1,2,3]triazol-1-yl)-1-methylpyridin-1-ium iodide is a chemical compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Benzo[d][1,2,3]triazol-1-yl)-1-methylpyridin-1-ium iodide typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This method is widely used due to its efficiency and high yield. The reaction involves the following steps:
- Preparation of the azide precursor: The azide precursor is synthesized by reacting an appropriate halide with sodium azide in a suitable solvent.
- Preparation of the alkyne precursor: The alkyne precursor is synthesized by reacting an appropriate halide with a terminal alkyne in the presence of a base.
- Click reaction: The azide and alkyne precursors are reacted in the presence of a copper catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Benzo[d][1,2,3]triazol-1-yl)-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield the corresponding reduced forms of the compound.
Scientific Research Applications
4-(1H-Benzo[d][1,2,3]triazol-1-yl)-1-methylpyridin-1-ium iodide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(1H-Benzo[d][1,2,3]triazol-1-yl)-1-methylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,3-Triazol-1-yl)benzamides: These compounds also contain the triazole ring and have similar biological activities.
1,2,3-Triazole derivatives: A broad class of compounds with diverse biological activities, including antibacterial, antifungal, and antiviral properties.
Uniqueness
4-(1H-Benzo[d][1,2,3]triazol-1-yl)-1-methylpyridin-1-ium iodide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(1-methylpyridin-1-ium-4-yl)benzotriazole;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N4.HI/c1-15-8-6-10(7-9-15)16-12-5-3-2-4-11(12)13-14-16;/h2-9H,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDCELQOTQKDFL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)N2C3=CC=CC=C3N=N2.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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